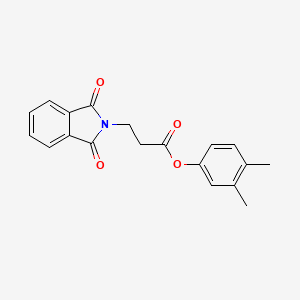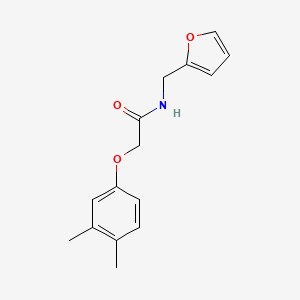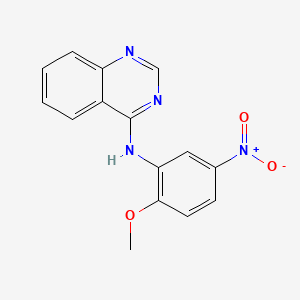
3,4-二甲基苯基 3-(1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate" is a chemical compound with potential applications in various fields of chemistry and materials science. While the specific compound does not have extensive literature, related chemical frameworks, such as isoindolinone derivatives, show significance in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including condensation, chlorination, and esterification reactions. For example, derivatives of propanoate have been synthesized from their corresponding acids through condensation and further esterification (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to "3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate" has been characterized using spectroscopic methods such as NMR, IR, and X-ray crystallography. These methods provide detailed information about the molecular framework and atomic arrangement, contributing to a better understanding of their chemical behavior (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical properties such as reactivity and stability can be inferred from related compounds. For instance, derivatives of propanoate and isoindoline undergo various chemical reactions including cycloadditions and nucleophilic substitutions, which highlight their reactive nature and potential as intermediates in organic synthesis (D. Bevk et al., 2001).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the practical applications and handling of the chemical. Studies on similar compounds provide insights into their solid-state characteristics and thermal behavior, which are essential for materials science applications and formulation development (F. Toda et al., 1985).
Chemical Properties Analysis
The chemical behavior, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, is fundamental to the compound's applications in medicinal chemistry and material science. Related studies show how modifications in the chemical structure can significantly impact these properties, influencing their potential uses in various fields (A. Aboelmagd et al., 2021).
科学研究应用
色谱分析
研究已利用类似化合物进行色谱分析,以了解各种物质的热力学性质和等温线数据。例如,研究不同固定相上 3-苯基-1-丙醇的等温线强调了基于外部孔隙率进行校正对于准确热力学分析的重要性 (Guan & Guiochon, 1996).
不对称氢化
该化合物已与通过不对称氢化制备相关化合物的旋光纯形式相关联,证明了其在生产对映体纯物质中的效用。这一过程对于合成药物和精细化学品至关重要 (O'reilly, Derwin, & Lin, 1990).
糖苷和糖基酯合成
研究表明,相关化合物通过邻近基团参与促进糖苷和糖基酯的合成,这对于复杂分子的立体控制合成很重要。这些过程在药物化学和治疗剂的开发中是基础性的 (Crich & Cai, 2007).
光反应研究
具有类似结构特征的化合物已被研究在光化学电子转移反应中的行为,提供了对这些反应机制及其在光氧化还原催化中的潜在应用的见解 (Mattes & Farid, 1986).
药物化合物中的多态性
对相关化合物多晶型形式的研究为药物开发提供了关键知识,强调了固态表征在确保药物稳定性和功效方面的重要性 (Vogt, Williams, Johnson, & Copley, 2013).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3,4-dimethylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-7-8-14(11-13(12)2)24-17(21)9-10-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXTXMQLVBRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)
![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)